3-(Methoxymethoxy)naphthalen-1-ol
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Overview
Description
3-(Methoxymethoxy)-1-Naphthalenol is an organic compound that belongs to the class of naphthalenols It features a naphthalene ring substituted with a methoxymethoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethoxy)-1-Naphthalenol typically involves the protection of the hydroxyl group on the naphthalene ring followed by the introduction of the methoxymethoxy group. One common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine to form the methoxymethoxy group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-(methoxymethoxy)-1-Naphthalenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1-Naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of various substituted naphthalenols depending on the reagents used.
Scientific Research Applications
3-(Methoxymethoxy)-1-Naphthalenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(methoxymethoxy)-1-Naphthalenol involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-Naphthalenol: Lacks the methoxymethoxy group but has similar structural features.
1-Naphthol: A simpler naphthalenol with only a hydroxyl group
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7,13H,8H2,1H3 |
InChI Key |
OQAWDLKCLGGNPU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=CC=CC=C2C(=C1)O |
Origin of Product |
United States |
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